6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine
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Overview
Description
6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a naphthyridine core substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with a naphthyridine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole: This compound shares a similar chlorophenyl group but has a different core structure.
Indole derivatives: These compounds also feature aromatic heterocycles and are studied for their diverse biological activities.
Uniqueness
6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10ClN3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-12-4-1-9(2-5-12)11-7-10-3-6-13(16)18-14(10)17-8-11/h1-8H,(H2,16,17,18) |
InChI Key |
JORVLPAGGYWCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC(=N3)N)Cl |
Origin of Product |
United States |
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